molecular formula C13H18O4 B13986159 Methyl 3-butoxy-4-methoxybenzoate CAS No. 84981-47-5

Methyl 3-butoxy-4-methoxybenzoate

Katalognummer: B13986159
CAS-Nummer: 84981-47-5
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: POUXKCLWVOBDDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-butoxy-4-methoxybenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derivative of benzoic acid and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by its butoxy and methoxy functional groups attached to the benzene ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-butoxy-4-methoxybenzoate can be synthesized through the esterification of 3-butoxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

3-butoxy-4-methoxybenzoic acid+methanolacid catalystMethyl 3-butoxy-4-methoxybenzoate+water\text{3-butoxy-4-methoxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-butoxy-4-methoxybenzoic acid+methanolacid catalyst​Methyl 3-butoxy-4-methoxybenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-butoxy-4-methoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-butoxy-4-methoxybenzoic acid and methanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium butoxide (NaOBu).

Major Products Formed

    Hydrolysis: 3-butoxy-4-methoxybenzoic acid and methanol.

    Reduction: 3-butoxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-butoxy-4-methoxybenzoate is used in scientific research for its role as an intermediate in the synthesis of quinazoline derivatives, which have applications in medicinal chemistry . It is also studied for its potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.

Wirkmechanismus

The mechanism of action of methyl 3-butoxy-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that inhibit or activate certain enzymes, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Similar in structure but with a methyl group instead of a butoxy group.

    Methyl 4-butoxy-3-methoxybenzoate: Similar in structure but with the butoxy and methoxy groups swapped.

Uniqueness

Methyl 3-butoxy-4-methoxybenzoate is unique due to the specific positioning of its butoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized chemical compounds and in various industrial applications.

Eigenschaften

CAS-Nummer

84981-47-5

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

methyl 3-butoxy-4-methoxybenzoate

InChI

InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(13(14)16-3)6-7-11(12)15-2/h6-7,9H,4-5,8H2,1-3H3

InChI-Schlüssel

POUXKCLWVOBDDY-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.